Basic properties and synthesis of dibenzyl diselenide
Basic properties and synthesis of dibenzyl diselenide
An In-depth Overview of the Core Properties, Synthesis, and Biological Significance of a Versatile Organoselenium Compound
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibenzyl diselenide ((BnSe)₂) is a stable, yet reactive organoselenium compound that has garnered significant interest in the scientific community. Its unique properties, stemming from the labile selenium-selenium bond, make it a valuable tool in organic synthesis and a compound of interest in medicinal chemistry. This technical guide provides a comprehensive overview of the fundamental properties, synthesis methodologies, and notable biological activities of dibenzyl diselenide, tailored for professionals in research and drug development.
Core Properties
Dibenzyl diselenide is a yellow crystalline powder at room temperature.[1] The core chemical and physical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 1482-82-2 | [1] |
| Molecular Formula | C₁₄H₁₄Se₂ | [2] |
| Molecular Weight | 340.18 g/mol | [2] |
| Appearance | Light yellow to orange crystalline powder | [3] |
| Melting Point | 91-93 °C | [1][3] |
| Solubility | Soluble in water | [3] |
| Stability | Decomposes slowly in air; should be stored under an inert atmosphere. | [4] |
Spectroscopic Data
The characterization of dibenzyl diselenide is routinely performed using various spectroscopic techniques.
-
¹H NMR (CDCl₃): A characteristic singlet for the benzylic protons (CH₂) is observed, along with multiplets for the aromatic protons.[5]
-
¹³C NMR: The spectrum displays signals corresponding to the benzylic carbons and the aromatic carbons.[2][6]
-
FT-IR Spectroscopy: The infrared spectrum exhibits characteristic absorption bands for C-H stretching of the aromatic and benzylic groups, as well as aromatic C=C stretching.[2]
-
Mass Spectrometry (Electron Ionization): The mass spectrum shows a characteristic fragmentation pattern, with major peaks observed at m/z values of 91 (the tropylium (B1234903) cation, which is often the base peak), 65, and 92.[2][3]
Synthesis of Dibenzyl Diselenide
Several synthetic routes to dibenzyl diselenide have been established, offering flexibility in terms of starting materials and reaction conditions. The choice of method often depends on the desired scale, purity requirements, and available resources.
Synthesis from Benzyl (B1604629) Halides and a Selenium Source
A common and straightforward approach involves the reaction of a benzyl halide (e.g., benzyl chloride or benzyl bromide) with a selenium source.[1][7]
Experimental Protocol: Synthesis from Benzyl Chloride and Selenium Powder
This protocol describes a method for synthesizing dibenzyl diselenide using benzyl chloride and elemental selenium.[8]
Materials:
-
Benzyl chloride (C₆H₅CH₂Cl)
-
Selenium powder (Se)
-
Sodium acetate (B1210297) (CH₃COONa)
-
N,N-Dimethylformamide (DMF)
-
Water (H₂O)
-
Carbon monoxide (CO) gas
-
Air or Oxygen (O₂)
Procedure:
-
In a 1000 mL three-necked flask equipped with a magnetic stirrer and a condenser, combine 12.7 g (0.1 mol) of benzyl chloride, 4 g (0.05 mol) of selenium powder, 4 g (0.05 mol) of sodium acetate, 18 mL (1 mol) of water, and 400 mL of DMF.[8]
-
Continuously bubble pure carbon monoxide gas through the mixture.[8]
-
Heat the reaction mixture to 95 °C and stir for 2 hours.[8]
-
Cool the mixture to room temperature and then switch the gas flow from carbon monoxide to air or oxygen, stirring for an additional 30-60 minutes. This step precipitates unreacted selenium.[8]
-
Filter the mixture to remove the precipitated selenium and collect the filtrate.[8]
-
To the filtrate, add three times its volume of water to precipitate the dibenzyl diselenide.[8]
-
Collect the product by filtration, wash with water, and dry under vacuum.[8]
Purification:
The crude dibenzyl diselenide can be further purified by recrystallization.
Experimental Protocol: Recrystallization
-
Dissolve the crude product in a minimum amount of a hot solvent, such as ethanol.[9]
-
If any insoluble impurities are present, filter the hot solution.[9]
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote crystallization.[9]
-
Collect the purified crystals by vacuum filtration.[9]
-
Wash the crystals with a small amount of the cold recrystallization solvent.[9]
-
Dry the crystals under vacuum.[9]
Synthesis Workflow Diagram:
Caption: Workflow for the synthesis and purification of dibenzyl diselenide.
One-Pot Synthesis from Benzyl Alcohols
A more recent and efficient method involves the one-pot synthesis of symmetrical dibenzyl diselenides from the corresponding benzyl alcohols using a selenium-transfer reagent. This protocol is noted for its simplicity, mild reaction conditions, and short reaction times.
Biological Activities and Significance
Dibenzyl diselenide exhibits a range of interesting biological activities, primarily centered around its redox properties. It can act as both an antioxidant and a pro-oxidant, depending on the cellular context.[4]
Antioxidant Activity: Glutathione (B108866) Peroxidase-like Mechanism
Dibenzyl diselenide is known to mimic the activity of the selenoenzyme glutathione peroxidase (GPx).[4] This enzyme plays a crucial role in protecting cells from oxidative damage by catalyzing the reduction of harmful hydroperoxides, such as hydrogen peroxide (H₂O₂), using glutathione (GSH) as a reducing agent.[10][11]
The catalytic cycle involves the oxidation of the selenol (RSeH) form to a selenenic acid (RSeOH), which then reacts with GSH to form a selenenyl sulfide (B99878) adduct (RSeSG). A subsequent reaction with another GSH molecule regenerates the active selenol and produces oxidized glutathione (GSSG).[10][12]
Glutathione Peroxidase Mimicry Pathway:
Caption: Catalytic cycle of glutathione peroxidase-like activity of dibenzyl diselenide.
Anticancer Potential
Dibenzyl diselenide has demonstrated promising anticancer properties.[13] Studies have shown its ability to inhibit the growth of various cancer cell lines.[14] The anticancer mechanism is multifaceted and can involve the induction of apoptosis and cell cycle arrest.[15][16]
One proposed mechanism of action involves the modulation of the ROS-dependent Akt/β-catenin signaling pathway.[15][16] By generating reactive oxygen species (ROS), dibenzyl diselenide can lead to the inactivation of this pathway, which is often dysregulated in cancer, thereby suppressing cancer cell proliferation and survival.[15]
Anticancer Signaling Pathway Diagram:
Caption: Proposed mechanism of anticancer action of dibenzyl diselenide via the Akt/β-catenin pathway.
Conclusion
Dibenzyl diselenide is a compound with significant potential in both synthetic organic chemistry and biomedical research. Its well-defined properties and accessible synthetic routes make it a valuable reagent for the introduction of selenium into organic molecules. Furthermore, its intriguing biological activities, particularly its antioxidant and anticancer effects, warrant further investigation for the development of novel therapeutic agents. This guide provides a foundational understanding of dibenzyl diselenide for researchers and professionals, aiming to facilitate its application in their respective fields.
References
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- 4. nbinno.com [nbinno.com]
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- 7. Synthesis of Dibenzylic Diselenides Using Elemental Selenium - ChemistryViews [chemistryviews.org]
- 8. CN101619034B - Diselenide compound synthesis method - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
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- 11. researchgate.net [researchgate.net]
- 12. Glutathione peroxidase-like antioxidant activity of diaryl diselenides: a mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Selenides and Diselenides: A Review of Their Anticancer and Chemopreventive Activity - PMC [pmc.ncbi.nlm.nih.gov]
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